2-(Isopropylsulfonyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29725-22-2 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylphenol |
InChI |
InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 |
InChI Key |
IWURHIKBBLCEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropylsulfonyl Phenol and Its Precursors
Established Synthetic Routes to 2-(Isopropylsulfonyl)phenol
The traditional synthesis of this compound can be approached through two primary strategies: the direct functionalization of the phenol (B47542) ring or the synthesis and subsequent derivatization of a suitable precursor.
Regioselective Functionalization Approaches
Achieving regioselectivity, specifically the introduction of the isopropylsulfonyl group at the ortho-position to the hydroxyl group, is a key challenge in the synthesis of this compound. The hydroxyl group is a potent activating group and directs electrophilic substitution to both the ortho and para positions. google.comresearchgate.netnih.gov
One of the most common methods for introducing a sulfonyl group onto an aromatic ring is the Friedel-Crafts sulfonylation . prepchem.comresearchgate.net This reaction typically involves the use of a sulfonyl chloride, in this case, isopropylsulfonyl chloride, and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). prepchem.com However, the reaction of phenols with acyl or sulfonyl chlorides can lead to both C-acylation/sulfonylation (on the ring) and O-acylation/sulfonylation (at the hydroxyl group). stackexchange.com The formation of the C-acylated product, the hydroxyarylketone or sulfone, is often favored by using an excess of the catalyst. stackexchange.com
To enhance ortho-selectivity, various strategies can be employed. The use of bulky Lewis acids or directing groups can sterically hinder the para-position, favoring substitution at the ortho-position. researchgate.netchemrxiv.org Furthermore, specific catalyst systems, such as modified ZnCl₂ on alumina, have been shown to promote regioselective ortho-C-acylation of phenols under solvent-free and microwave conditions, a principle that can be extended to sulfonylation. researchgate.net
Table 1: Comparison of Catalysts for Friedel-Crafts Sulfonylation of Aromatic Compounds This table presents data for analogous Friedel-Crafts sulfonylation reactions, providing insights into potential conditions for the synthesis of this compound.
| Catalyst | Sulfonylating Agent | Arene | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Arenesulfonyl chloride | Various arenes | - | - | Good to excellent | prepchem.com |
| Fe³⁺-montmorillonite | Arenesulfonyl chloride | Toluene | - | - | High (para-selective) | prepchem.com |
| Zeolite beta | Arenesulfonyl chloride | Toluene | - | - | High (para-selective) | prepchem.com |
| Triflic acid (TfOH) | Aryl sulfonyl chlorides | Arenes | - | Elevated | Good to excellent | organic-chemistry.org |
| SiO₂–AlCl₃ | Sulfonic acids | Aromatic compounds | - | - | High | researchgate.net |
Precursor Synthesis and Derivatization Strategies
An alternative to direct functionalization is the synthesis of a precursor molecule that is already functionalized at the desired position, followed by derivatization to yield this compound.
A key precursor for this route is 2-mercaptophenol (B73258) . This compound can be synthesized through the reaction of phenol with sulfur, catalyzed by a Friedel-Crafts catalyst, to form polythiobisphenols, which are then reduced to mercaptophenol. acs.org Another laboratory method involves the reaction of a haloalkane with sodium hydrosulfide, although this can lead to sulfide (B99878) byproducts. wikipedia.org
Once 2-mercaptophenol is obtained, the thiol group can be oxidized to a sulfonyl group. Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can convert thiols to sulfonic acids. More controlled oxidation to the sulfonyl chloride can be achieved using reagents like chlorine in an aqueous solution. dntb.gov.uarsc.org The resulting 2-hydroxybenzenesulfonyl chloride can then be reacted with an isopropylating agent, such as an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide), to form the desired this compound.
Another viable precursor is 2-isopropylphenol (B134262) . This can be synthesized by the alkylation of phenol with isopropanol (B130326) in the presence of an amorphous aluminosilicate (B74896) catalyst. wikipedia.org Subsequent sulfonation of 2-isopropylphenol would then be directed to the positions ortho and para to the hydroxyl and isopropyl groups. Careful control of reaction conditions would be necessary to favor sulfonation at the position adjacent to the hydroxyl group.
Table 2: Synthesis of Aryl Sulfones from Precursors This table provides examples of reactions for the derivatization of precursors that are analogous to the synthesis of this compound.
| Precursor | Reagent(s) | Product Type | Conditions | Yield (%) | Reference |
| Aryl halides | Sulfinic acid salts | Aryl sulfones | CuI/L-proline sodium salt, DMSO, 80-95 °C | Good to excellent | google.com |
| Boronic acids | Sulfinic acid salts | Aryl sulfones | Cupric acetate | Excellent | google.com |
| Alcohols | Sodium arenesulfinate | Aryl sulfones | NBS, PPh₃, then Na-arenesulfinate, cat. TBAB | Good to high | organic-chemistry.org |
| N-Arylsulfonyl hydroxylamines | Electron-deficient alkenes | Alkyl aryl sulfones | NaOAc, MeOH, 60 °C | High | rsc.org |
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. nih.govbombaytechnologist.inrsc.org
Catalytic Methods for Ortho-Sulfonylation of Phenols
The development of highly selective and reusable catalysts is a cornerstone of green chemistry. For the ortho-sulfonylation of phenols, several catalytic systems have shown promise. Copper-catalyzed reactions, for instance, have been effectively used for the C-H sulfonylation of phenothiazines, which can be adapted for phenols. researchgate.net Ruthenium catalysts have also demonstrated the ability to achieve ortho-chlorination and meta-sulfonation in a single step, highlighting the potential for multifunctional catalysts. researchgate.net
The use of sterically hindered sulfonyl chlorides in the presence of a base like diethylamine (B46881) has been studied, indicating that the steric properties of the reagents can play a significant role in the reaction kinetics. osti.gov Furthermore, the sulfonylation of phenols in the presence of pyridine (B92270) bases has been investigated, suggesting a nucleophilic catalytic mechanism with general base assistance. osti.gov
Sustainable Solvent and Reagent Selection
Traditional Friedel-Crafts reactions often utilize volatile and hazardous organic solvents. A significant advancement in green chemistry is the replacement of these solvents with more sustainable alternatives. Deep eutectic solvents (DESs) , such as a mixture of choline (B1196258) chloride and zinc chloride, have been successfully employed as both the catalyst and the solvent for Friedel-Crafts acylation, a reaction closely related to sulfonylation. rsc.orgresearchgate.net These solvents are often biodegradable, have low vapor pressure, and can be recycled. rsc.org Ionic liquids also represent a promising class of green solvents for these types of reactions. bombaytechnologist.in
The use of less hazardous reagents is another key principle of green chemistry. For instance, employing sulfonic acids directly as the sulfonylating agent, activated by a solid acid catalyst like silica (B1680970) gel-supported AlCl₃, avoids the need for preparing and handling more reactive sulfonyl chlorides. researchgate.net
Atom-Economy and Yield Optimization in this compound Production
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netrsc.org To improve the atom economy of this compound synthesis, it is crucial to minimize the formation of byproducts. This can be achieved through highly selective catalytic processes that direct the reaction towards the desired ortho-isomer.
Optimizing reaction conditions is also critical for maximizing the yield. For the sulfonation of phenol, factors such as reaction temperature, molar ratios of reactants, and reaction time have a significant impact on the yield of the desired product. researchgate.net For example, in the sulfonation of phenol with sulfuric acid, careful control of these parameters in a rotating packed bed reactor has been shown to significantly increase the yield of p-hydroxybenzenesulfonic acid. researchgate.net Similar optimization strategies can be applied to the synthesis of this compound to enhance production efficiency. Catalyst- and solvent-free oxidation of sulfides to sulfones using aqueous hydrogen peroxide is another highly atom-economic method that can be applied in the precursor derivatization route. rsc.org
Advanced Reaction Conditions and Process Intensification for this compound Synthesis
The industrial synthesis of specialty chemicals like this compound is increasingly driven by the principles of process intensification, which aims to develop substantially smaller, safer, cleaner, and more energy-efficient technologies. aiche.org While specific literature on the application of these advanced methods to the synthesis of this compound is not extensively detailed, significant insights can be drawn from methodologies applied to analogous hydroxyphenyl sulfones and related phenolic compounds. Modern techniques such as microwave-assisted synthesis, continuous flow chemistry, and the development of novel catalytic systems present viable pathways to enhance the production of this compound.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction time, increased yields, and enhanced product selectivity compared to conventional heating methods. mdpi.com This technology utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat, resulting in rapid and uniform heating throughout the reaction medium.
In the context of synthesizing sulfonyl-containing compounds, microwave-assisted synthesis has been successfully employed. For instance, the synthesis of various sulfonamide derivatives has been achieved with significantly reduced reaction times, often completing within minutes instead of hours. nih.gov A study on the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives utilized microwave irradiation at 200°C and 300W, completing the reaction in just 7 minutes. nih.gov Similarly, the intramolecular cyclocondensation of enamine-type Schiff bases to produce substituted pyrroles was effectively carried out under microwave irradiation, yielding products in 30 minutes with yields ranging from 55-86%. mdpi.com
These examples strongly suggest that the sulfonylation of phenol or the rearrangement of a precursor to yield this compound could be significantly intensified using microwave technology. The rapid heating could potentially overcome activation barriers more efficiently and reduce the formation of unwanted by-products associated with prolonged exposure to high temperatures.
Illustrative Microwave Synthesis Conditions for Analogous Compounds
| Parameter | Value | Reference |
| Reactants | para-hydrazinobenzenesulfonamide hydrochloride, Chalcone derivative | nih.gov |
| Solvent | Ethanol | nih.gov |
| Power | 300 W | nih.gov |
| Temperature | 200 °C | nih.gov |
| Reaction Time | 7 minutes | nih.gov |
Continuous Flow Chemistry
Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. mdpi.comeuropa.eu The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and preventing the formation of hot spots that can lead to runaway reactions or product degradation. europa.eu This enhanced safety and control makes flow chemistry particularly suitable for sulfonylation reactions, which are often exothermic.
Table of Exemplary Flow Chemistry Conditions for Phenol Synthesis
| Parameter | Details | Reference |
| Reaction Type | Aerobic Oxidation of Aryl Grignard Reagents | nih.gov |
| Oxidant | Compressed Air | nih.gov |
| System | Gas-Liquid Segmented Flow | nih.gov |
| Key Advantage | Tolerates oxidation-sensitive functionalities (amines, thioethers) | nih.gov |
| Process | Can be integrated into a three-step, one-flow process | nih.gov |
Advanced Catalytic Systems
The development of novel catalysts is a cornerstone of process intensification, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. For sulfone synthesis, recent advances include the development of perovskite oxide catalysts that facilitate the aerobic oxidation of sulfides to sulfones with high selectivity (99%) at temperatures as low as 30°C. isct.ac.jp This approach, which utilizes molecular oxygen as the oxidant, represents a significant leap in green chemistry by reducing energy consumption and avoiding harsh chemical oxidants. isct.ac.jp Applying such a catalyst to the oxidation of 2-(isopropylthio)phenol (B8755544) would offer a highly efficient and sustainable route to this compound.
Furthermore, catalyst design can address challenges such as regioselectivity. In the synthesis of bis(3-allyl-4-hydroxyphenyl) sulfone, the use of graphene oxide as a catalyst in conjunction with specific solvents was shown to significantly improve reaction efficiency, shorten reaction times from hours to one hour, and increase the yield of the desired rearranged product to 98%. patsnap.com This demonstrates that careful selection of a catalyst and reaction medium can direct the outcome of reactions involving substituted phenols, a principle directly applicable to controlling the isomer distribution during the synthesis of this compound. The study of sterically hindered sulfonyl chlorides in the catalytic sulfonylation of phenol has also shown that the steric effects of substituents play a predominant role, an important consideration for catalyst and substrate design. osti.gov
Chemical Reactivity and Mechanistic Investigations of 2 Isopropylsulfonyl Phenol
Electrophilic Aromatic Substitution Reactions of 2-(Isopropylsulfonyl)phenol
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In the case of this compound, the regiochemical outcome of these reactions is dictated by the combined electronic and steric effects of the hydroxyl and isopropylsulfonyl substituents.
Directing Effects of Isopropylsulfonyl and Hydroxyl Groups
The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. quora.comlibretexts.org This is due to the ability of its lone pair of electrons to donate into the aromatic π-system, thereby stabilizing the positively charged intermediate (arenium ion) formed during the substitution at the ortho and para positions. quora.com
Conversely, the isopropylsulfonyl (-SO₂CH(CH₃)₂) group is a deactivating group and a meta-director. imperial.ac.uk The strong electron-withdrawing nature of the sulfonyl group, both through induction and resonance, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. imperial.ac.uk
In this compound, these two groups exert opposing effects. The powerful activating and ortho, para-directing hydroxyl group will dominate the regioselectivity of the reaction. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. The available positions are C4 (para to -OH and meta to -SO₂CH(CH₃)₂) and C6 (ortho to -OH and ortho to -SO₂CH(CH₃)₂). Steric hindrance from the bulky isopropylsulfonyl group at the C2 position will likely disfavor substitution at the C6 position, making the C4 position the most probable site of electrophilic attack.
Nitration Pathways and Product Distribution Analysis
The nitration of phenols typically occurs under mild conditions due to the activating nature of the hydroxyl group. quora.comnih.gov For this compound, treatment with dilute nitric acid is expected to yield a mixture of nitrated products. The major product is anticipated to be 4-nitro-2-(isopropylsulfonyl)phenol, resulting from electrophilic attack at the C4 position, which is activated by the hydroxyl group and sterically accessible. A minor product, 6-nitro-2-(isopropylsulfonyl)phenol, may also be formed.
The use of stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, could lead to polysubstitution or oxidation of the phenol (B47542) ring. quora.com
Table 1: Predicted Product Distribution for the Mononitration of this compound
| Product | Predicted Position of Nitration | Predicted Major/Minor Product |
| 4-Nitro-2-(isopropylsulfonyl)phenol | C4 | Major |
| 6-Nitro-2-(isopropylsulfonyl)phenol | C6 | Minor |
| Other isomers | - | Negligible |
Note: This table is based on predicted outcomes from directing group effects and steric considerations. Experimental verification is required for precise product ratios.
Halogenation and Alkylation Selectivity Studies
Halogenation: Similar to nitration, the halogenation of this compound is expected to be directed by the hydroxyl group. Reaction with bromine in a non-polar solvent would likely yield 4-bromo-2-(isopropylsulfonyl)phenol as the major product. youtube.com The use of a more reactive halogenating agent or a polar solvent could lead to the formation of di- or tri-substituted products.
Alkylation: Friedel-Crafts alkylation of phenols can be complex due to the potential for the Lewis acid catalyst to coordinate with the hydroxyl group. researchgate.net However, under suitable conditions, alkylation of this compound would be expected to occur at the C4 position. For example, reaction with 2-propanol in the presence of an acid catalyst could yield 4-isopropyl-2-(isopropylsulfonyl)phenol. The regioselectivity would again be governed by the directing effect of the hydroxyl group and steric hindrance from the isopropylsulfonyl group. researchgate.net
Nucleophilic Reactivity Profiles of this compound
The nucleophilic reactivity of this compound can be considered from two perspectives: reactions involving the phenolic hydroxyl group and reactions involving the aromatic ring.
Reactions with Oxygen and Nitrogen Nucleophiles
The hydroxyl group of this compound is nucleophilic and can react with various electrophiles.
Reactions with Oxygen Nucleophiles: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with alkyl halides or other electrophiles to form ethers (Williamson ether synthesis) or with acyl halides or anhydrides to form esters. wikipedia.orgocr.org.uk
Table 2: Examples of Reactions with Oxygen Nucleophiles
| Electrophile | Reagent/Conditions | Product |
| Methyl iodide | Base (e.g., K₂CO₃), Acetone | 2-(Isopropylsulfonyl)anisole |
| Acetyl chloride | Base (e.g., Pyridine) | 2-(Isopropylsulfonyl)phenyl acetate |
Note: This table provides examples of expected reactions based on the general reactivity of phenols.
Reactions with Nitrogen Nucleophiles: While direct reaction with nitrogen nucleophiles at the hydroxyl group is less common, the aromatic ring can be susceptible to nucleophilic aromatic substitution under certain conditions, particularly if further activated by strong electron-withdrawing groups. However, for this compound itself, such reactions are not typically favored.
Base-Mediated Transformations
The acidity of the phenolic proton in this compound is enhanced by the electron-withdrawing isopropylsulfonyl group. This facilitates the formation of the corresponding phenoxide ion in the presence of a base.
The resulting phenoxide is a key intermediate in various transformations. For instance, base-catalyzed addition of the phenoxide to activated alkenes, such as aryl vinyl sulfones, can occur. rsc.org The phenoxide acts as a nucleophile, attacking the electron-deficient double bond.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction behavior of this compound is governed by the interplay between the phenolic hydroxyl group and the strongly electron-withdrawing isopropylsulfonyl substituent at the ortho position. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of phenol chemistry.
Redox Potentials and Reaction Pathways
The oxidation of phenols proceeds through the initial loss of an electron and a proton to form a phenoxyl radical. The ease of this process is quantified by the redox potential (E°), which is highly sensitive to the nature of substituents on the aromatic ring. Electron-donating groups lower the redox potential, making the phenol easier to oxidize, whereas electron-withdrawing groups increase it.
The isopropylsulfonyl group (-SO₂CH(CH₃)₂) is a potent electron-withdrawing group due to the high oxidation state of the sulfur atom. This effect significantly reduces the electron density of the aromatic ring and stabilizes the parent phenol, making it more difficult to oxidize compared to unsubstituted phenol. quora.comkhanacademy.org Consequently, this compound is expected to have a considerably higher (more positive) oxidation potential than phenol itself.
The primary reaction pathway for the one-electron oxidation of this compound involves the formation of the corresponding phenoxyl radical. patsnap.comnih.gov This can be achieved using chemical oxidants (like hypervalent iodine reagents or metal complexes) or electrochemical methods. wikipedia.orgwikipedia.org
Table 1: Comparison of One-Electron Oxidation Potentials for Substituted Phenols
| Phenol Derivative | Substituent Nature | Approximate Oxidation Potential (Ep vs. SHE, V) | Reference |
|---|---|---|---|
| 4-Methoxyphenol | Strongly Electron-Donating | +0.58 | rsc.orgnih.gov |
| 4-Methylphenol (p-cresol) | Electron-Donating | +0.79 | rsc.orgnih.gov |
| Phenol | Unsubstituted | +0.94 | rsc.orgnih.gov |
| 4-Chlorophenol | Electron-Withdrawing | +1.03 | rsc.orgnih.gov |
| 4-Nitrophenol | Strongly Electron-Withdrawing | +1.33 | rsc.orgnih.gov |
| This compound | Strongly Electron-Withdrawing | Estimated > +1.2 V | Inferred |
Note: The potential for this compound is an estimate based on the trend that strong electron-withdrawing groups increase the oxidation potential.
Once formed, the phenoxyl radical can undergo several subsequent reactions. The most common pathway is dimerization, leading to the formation of C-C or C-O coupled biphenol derivatives. wikipedia.org However, the bulky isopropylsulfonyl group at the ortho position may sterically hinder this process.
Reduction of the phenol ring is generally difficult and requires harsh conditions, such as catalytic hydrogenation, which would convert the aromatic ring to a cyclohexanol (B46403) ring. patsnap.com The sulfonyl group itself is generally resistant to reduction, although certain redox-active sulfones can be reduced under specific catalytic conditions, often involving transition metals. chemrxiv.orgacs.org
Formation of Reactive Intermediates
The principal reactive intermediate formed during the oxidation of this compound is the 2-(isopropylsulfonyl)phenoxyl radical . nist.govnih.gov This species results from a one-electron oxidation process, often coupled with proton transfer (Proton-Coupled Electron Transfer, PCET). rsc.org
The mechanism involves the abstraction of the phenolic hydrogen atom, which generates the resonance-stabilized phenoxyl radical. futurelearn.com The unpaired electron in this radical is delocalized over the aromatic ring, with significant spin density at the ortho and para positions.
The stability of this phenoxyl radical is a key factor in its subsequent reactivity. While resonance provides stabilization, the potent electron-withdrawing nature of the sulfonyl group would decrease the electron density on the ring, potentially making the radical intermediate more electrophilic and reactive compared to phenoxyl radicals with electron-donating substituents. nih.govrsc.org The presence of the bulky substituent at the ortho position can enhance the lifetime of the radical by sterically protecting it from bimolecular reactions like dimerization. nih.gov
Under conditions of further oxidation, the phenoxyl radical could potentially lose another electron to form a highly reactive phenoxenium cation . This species is a potent electrophile and would readily react with any available nucleophiles in the reaction medium.
Transition Metal-Catalyzed Transformations Involving this compound
While specific examples detailing the use of this compound in transition metal catalysis are scarce, its structural features suggest potential applications in several important transformations, including C-H activation, cross-coupling reactions, and as a component of chiral ligands.
C-H Activation and Cross-Coupling Reactions
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes. acs.orgnih.gov The hydroxyl group of a phenol can act as a directing group to guide a metal catalyst to the ortho C-H bond. researchgate.netrsc.org In the case of this compound, one ortho position is already functionalized. The remaining ortho C-H bond could potentially be a target for directed functionalization, although this may be sterically challenging.
More commonly, phenols are used as coupling partners in cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govwikipedia.org This typically requires the activation of the phenolic C-O bond, as the hydroxyl group is a poor leaving group. This activation can be achieved by converting the phenol to a more reactive electrophile, such as a triflate, tosylate, or nonaflate. researchgate.netresearchgate.net Modern methods also allow for the in situ activation of phenols, making them viable partners for coupling with boronic acids and other organometallic reagents. acs.orgresearchgate.net Given its electron-deficient nature, this compound, upon activation, would be an excellent electrophilic partner in such cross-coupling reactions.
Table 2: Representative Examples of Transition Metal-Catalyzed Cross-Coupling of Phenol Derivatives
| Reaction Type | Phenol Derivative | Coupling Partner | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenol (as Tosylate) | Arylboronic Acid | NiCl₂(PCy₃)₂ | researchgate.net |
| Suzuki-Miyaura | Halophenol | Phenol Boronic Acid | Pd/C in Water | acs.org |
| C-H Arylation | 2-Phenoxypyridine | Aryl Bromide | Pd(OAc)₂ | researchgate.net |
| Dehydrative C-H Coupling | Phenol | Ketone | [RuH₂(CO)(PPh₃)₃] | researchgate.net |
| C-H Allylation | Phenol | Vinyldiazoacetate | In(OTf)₃ | nih.gov |
Ligand Design and Catalyst Performance Studies
The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. Phenol-containing molecules, often referred to as "ProPhenol" ligands, have emerged as a privileged class of ligands for a wide range of enantioselective transformations. lookchem.comnih.govresearchgate.net
This compound possesses key features that make it an interesting candidate for incorporation into a ligand scaffold. The phenolic oxygen can act as a binding site, and the bulky, electron-withdrawing isopropylsulfonyl group can exert significant steric and electronic influence on a coordinated metal center.
By incorporating this moiety into a larger chiral framework (e.g., a bidentate or tridentate ligand), it is possible to create a well-defined chiral pocket around the metal. The electronic properties imparted by the sulfonyl group could modulate the Lewis acidity and redox potential of the metal catalyst. For instance, in asymmetric oxidative coupling reactions, a more electron-deficient ligand can lead to a more strongly oxidizing metal center, which is crucial for activating challenging substrates like simple phenols. acs.orgresearchgate.net
Table 3: Influence of Ligand Structure on Asymmetric Catalysis
| Catalyst System | Reaction | Key Ligand Feature | Impact on Performance | Reference |
|---|---|---|---|---|
| Vanadium / Chiral Amine Oxide | Asymmetric Oxidative Phenol Coupling | Electron-poor oxazoline (B21484) ligand | Creates a more potent oxidizing catalyst, enabling coupling of resistant phenols. | acs.org |
| Zinc / ProPhenol | Asymmetric Aldol Reaction | Bimetallic complex with Brønsted basic and Lewis acidic sites. | Facilitates simultaneous activation of nucleophile and electrophile. | nih.gov |
| Gold / Chiral Phosphine | Asymmetric Dearomatization of Phenols | Bifunctional ligand with remote basic group. | Enables cooperative catalysis via hydrogen bonding, enhancing enantioselectivity. | researchgate.net |
| Palladium / N-Heterocyclic Carbene | Suzuki-Miyaura Coupling | Strongly donating and bulky NHC ligand. | Promotes oxidative addition and reductive elimination steps. | nih.gov |
The performance of a catalyst based on a this compound-derived ligand would depend on the specific reaction, but the unique combination of its steric bulk and electronic properties offers a promising avenue for the development of novel and effective catalysts.
Theoretical and Computational Studies of 2 Isopropylsulfonyl Phenol
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic characteristics of 2-(isopropylsulfonyl)phenol. These approaches offer a detailed description of the molecule's electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), are employed to determine its optimized ground state geometry. pan.olsztyn.plresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. researchgate.net The accuracy of these calculations is critical, as the geometry influences the molecule's spectroscopic and reactive properties. Studies on similar phenolic compounds have demonstrated that DFT methods can reliably predict these geometric parameters. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org For this compound, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In substituted phenols, the nature and position of the substituent can significantly influence the energies and distributions of these frontier orbitals. researchgate.net For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize reactive regions. nih.gov
Table 1: Frontier Molecular Orbital Data for a Representative Phenolic Compound
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the phenol (B47542) ring and oxygen atom, indicating these are the primary sites for electron donation. |
| LUMO | -1.2 | Distributed over the aromatic ring and the sulfonyl group, suggesting these areas are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 7.3 | A relatively large gap, suggesting moderate chemical stability. |
O-H Bond Dissociation Energies and Acidity Predictions
The O-H bond dissociation energy (BDE) is a critical parameter for phenols, as it quantifies the energy required to break the O-H bond homolytically. pan.olsztyn.plnist.gov This value is directly related to the antioxidant capacity of phenolic compounds. pan.olsztyn.pl DFT calculations have been shown to be a reliable method for predicting BDEs in phenols, with results often falling within 2-3 kcal/mol of experimental values. pan.olsztyn.pl The acidity of this compound, represented by its pKa value, can also be predicted using computational methods. researchgate.net The gas-phase acidity can be determined, and these values can be correlated with solution-phase acidity. nih.gov The substituent on the phenol ring plays a crucial role; electron-withdrawing groups generally increase acidity and can affect the O-H BDE. researchgate.netmdpi.com For instance, the BDE of the O-H bond in phenol is approximately 88.7 ± 0.5 kcal/mol. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions over time. nih.gov
Intramolecular Interactions and Rotational Barriers
The conformation of this compound is determined by a balance of intramolecular interactions, including hydrogen bonding and steric hindrance. nih.govresearchgate.net The isopropylsulfonyl group can rotate relative to the phenol ring, and the hydroxyl group can also rotate. These rotations are associated with specific energy barriers. Computational studies can map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and an oxygen atom of the sulfonyl group is a possibility that would significantly influence the preferred conformation and the molecule's properties.
Solvent Effects on Molecular Conformation
The surrounding solvent can have a profound impact on the conformational preferences of a molecule. nih.govnih.gov MD simulations in explicit solvent models or using continuum solvation models like the Polarizable Continuum Model (PCM) can be used to investigate these effects. nih.govnih.gov For this compound, polar solvents are likely to stabilize more polar conformers. The solvent can also influence the strength of intramolecular hydrogen bonds and the rotational barriers of the substituent groups. Studies on other phenolic compounds have shown that solute-solvent hydrogen bonds play a significant role in determining the observed molecular conformation and properties like NMR chemical shifts in solution. nih.gov
Reaction Pathway Modeling and Transition State Characterization
The elucidation of reaction mechanisms is a cornerstone of computational chemistry. By modeling reaction pathways and characterizing transition states, researchers can gain a deep understanding of how a reaction proceeds, including the energy barriers that must be overcome and the geometry of the intermediate structures.
Theoretical studies on the reaction mechanisms involving this compound would likely employ methods such as Density Functional Theory (DFT) to map out the potential energy surface of a given reaction. For instance, in reactions common to phenols, such as electrophilic aromatic substitution or O-alkylation, computational models could identify the most likely sequence of elementary steps.
These models would calculate the Gibbs free energy of reactants, products, and any intermediates and transition states. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. Identifying the structure and energy of the transition state is critical for determining the reaction's activation energy and, consequently, its rate. For example, studies on other phenolic compounds have successfully used DFT to model reaction pathways with various reagents, providing detailed information on bond-breaking and bond-forming processes. researchgate.netnih.gov While specific data for this compound is not available, the established methodologies are well-suited for its future investigation.
Many reactions can yield multiple products, and predicting which one will be favored is a significant challenge in synthetic chemistry. Computational chemistry provides tools to predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).
For this compound, the presence of both a hydroxyl and an isopropylsulfonyl group on the aromatic ring directs the outcome of reactions such as electrophilic substitution. The hydroxyl group is a strong ortho-, para-director, while the sulfonyl group is a meta-director. Computational models could quantify the electronic and steric effects of these substituents to predict the most favorable site for a reaction. For instance, the regioselectivity of protonation in substituted phenols has been rationalized using the Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept, which identifies the molecular orbitals most likely to be involved in a reaction. rsc.org
Stereoselectivity often arises when a reaction can form different stereoisomers. While the core of this compound is achiral, reactions involving this molecule could introduce chiral centers. Computational modeling of the transition states leading to different stereoisomers would allow for the prediction of the major product by comparing the activation energies. Studies on related hydroxy sulfones have shown that selectivity can be understood by analyzing the chelation of intermediates and the facial selectivity of subsequent reaction steps. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Research Applications of 2 Isopropylsulfonyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(Isopropylsulfonyl)phenol. It provides detailed information about the carbon-hydrogen framework of the molecule.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the structure. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group's methine and methyl protons, and the phenolic hydroxyl proton. The chemical environment of each proton influences its resonance frequency, providing clues about its position in the molecule. chemicalbook.com The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. science.gov
COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and within the isopropyl group (between the methine proton and the methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. columbia.edulibretexts.org It provides definitive one-bond ¹H-¹³C connections, allowing for the precise assignment of which proton signal corresponds to which carbon signal. For example, it would link the isopropyl methine proton to its corresponding carbon atom.
Illustrative NMR Data for this compound
The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
|---|---|---|---|
| Aromatic CH | ~6.8-7.8 | ~115-135 | Correlations to other aromatic carbons (²J, ³J) |
| Phenolic C-OH | - | ~155-160 | Aromatic protons (²J, ³J) |
| Sulfonyl C-SO₂ | - | ~130-140 | Aromatic protons (²J), Isopropyl methine proton (³J) |
| Isopropyl CH | ~3.2-3.5 | ~50-55 | Isopropyl methyl carbons (²J), Sulfonyl C-SO₂ (³J) |
| Isopropyl CH₃ | ~1.2-1.4 | ~15-20 | Isopropyl methine carbon (²J) |
| Phenolic OH | ~5.0-9.0 (variable) | - | Phenolic C-OH (²J), Adjacent aromatic carbon (³J) |
Quantitative NMR for Reaction Progress Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration of compounds in a mixture without the need for identical standards for each analyte. ox.ac.uk It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. mdpi.com By comparing the integral of a signal from the analyte to that of a known-concentration internal standard, absolute or relative concentrations can be determined. ox.ac.uknih.gov
This technique can be applied to monitor the synthesis of this compound. For example, during the sulfonation of 2-isopropylphenol (B134262), a qNMR experiment could track the disappearance of starting material signals and the appearance of product signals over time. This allows for the determination of reaction kinetics, yield, and purity in a single, non-destructive measurement. ox.ac.uknih.gov For accurate quantification, parameters such as relaxation delays and pulse angles must be carefully optimized to ensure uniform signal response for all relevant nuclei. ox.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₁₂O₃S), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized product. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Mapping
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. uab.edu This process helps in mapping the fragmentation pathways, which are characteristic of the compound's structure and functional groups. nih.gov
For this compound, characteristic fragmentation in negative ion mode could include:
Loss of the isopropyl group: A neutral loss of 43 Da corresponding to the C₃H₇ radical.
Loss of sulfur dioxide: A neutral loss of 64 Da (SO₂), a common fragmentation for sulfonyl-containing compounds.
Cleavage of the sulfonyl group: Fragmentation at the C-S bond, leading to ions representing the phenolic and isopropylsulfonyl portions of the molecule.
Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the connectivity of the phenol (B47542), sulfonyl, and isopropyl groups. researchgate.netresearchgate.net
Plausible MS/MS Fragments for [this compound - H]⁻
This table outlines potential fragments that could be observed in a tandem mass spectrometry experiment. The precursor ion is the deprotonated molecule with an m/z of 200.05.
| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Loss (Da) | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|---|
| 200.05 | CH₃• | 15.02 | 185.03 | [M-H-CH₃]⁻ |
| 200.05 | C₃H₇• (isopropyl radical) | 43.05 | 157.00 | [Phenol-SO₂]⁻ fragment |
| 200.05 | SO₂ | 63.96 | 136.09 | [2-Isopropylphenol - H]⁻ |
| 136.09 | CH₃• | 15.02 | 121.07 | [M-H-SO₂-CH₃]⁻ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, the IR spectrum would be expected to show several key absorption bands:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. docbrown.infonih.gov
C-H Stretches: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the isopropyl group (below 3000 cm⁻¹).
S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group (SO₂), typically found around 1350 cm⁻¹ (asymmetric stretch) and 1150 cm⁻¹ (symmetric stretch).
C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring. docbrown.info
C-O Stretch: A band for the phenolic C-O bond, typically appearing in the 1200-1260 cm⁻¹ range. okstate.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols exhibit characteristic absorption bands in the UV region due to π → π* transitions in the aromatic ring. bgu.ac.ilnist.gov The absorption maximum (λ_max) for phenol in water is around 270 nm. bgu.ac.il The presence of substituents on the benzene (B151609) ring, such as the isopropylsulfonyl group, will influence the energy of these transitions, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). researchgate.net Studying these shifts can provide insight into the electronic effects of the substituent groups on the phenolic chromophore.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, stereochemistry, and conformation, along with insights into intermolecular interactions such as hydrogen bonding and crystal packing.
For this compound, a single-crystal X-ray diffraction study would yield a detailed structural model. The process involves irradiating a high-quality single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.
Although a specific crystal structure for this compound is not publicly available as of this writing, a hypothetical study would provide the data outlined in Table 1. This information is invaluable for confirming the ortho substitution pattern on the phenyl ring and determining the specific conformation of the isopropylsulfonyl group relative to the phenol. The bond lengths and angles would confirm the geometry of the sulfonyl group (tetrahedral) and the planar nature of the aromatic ring. Furthermore, analysis of the crystal packing would reveal how the molecules interact in the solid state, particularly the nature of the hydrogen bonding involving the phenolic hydroxyl group and the sulfonyl oxygen atoms.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₂O₃S |
| Formula Weight | The mass of one mole of the compound. | 200.25 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of and angles between the axes of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 11.8 Å, β = 95° |
| Key Bond Length (S=O) | The distance between the sulfur and oxygen atoms of the sulfonyl group. | ~1.44 Å |
| Key Bond Length (C-S) | The distance between the aromatic carbon and the sulfur atom. | ~1.77 Å |
| Key Torsion Angle | The dihedral angle describing the rotation around the C(aryl)-S bond. | Variable, defines group conformation. |
Chromatographic Techniques for Purity Assessment and Separation of Isomers/Byproducts
Chromatographic methods are essential for separating this compound from impurities, particularly the positional isomers (3- and 4-(isopropylsulfonyl)phenol) and unreacted starting materials that are often present after synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and for ensuring the separation of the target compound from structurally similar impurities.
A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for separating polar aromatic compounds. epa.govosha.gov The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For this compound and its isomers, a gradient elution method is often necessary to achieve adequate separation, where the proportion of the organic solvent in the mobile phase is increased over time. researchgate.net
The key steps in method development involve the selection of an appropriate column, mobile phase composition, and detector settings. A C18 column is a common first choice for the stationary phase due to its versatility. chromatographyonline.com The mobile phase typically consists of a mixture of water (often buffered or containing an acid modifier like formic acid to ensure consistent ionization of the phenolic group) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com UV detection is well-suited for this analysis, as the phenyl ring acts as a strong chromophore. epa.gov
Table 2: Example RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of the phenol, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for RP-HPLC with good UV transparency. |
| Gradient Program | Start at 30% B, increase to 80% B over 15 min | Ensures elution of both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 274 nm | Wavelength near the absorbance maximum for phenolic compounds. epa.gov |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, allowing for the identification of compounds based on both their retention time and their mass fragmentation pattern. nih.gov However, due to the low volatility and polar nature of the phenolic hydroxyl group, this compound must first be chemically modified into a more volatile form through a process called derivatization. jfda-online.commdpi.com
A common derivatization strategy for phenols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis. mdpi.com
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated on a capillary column (e.g., a DB-5ms column) and then ionized, typically by electron ionization (EI). The EI process generates a unique and reproducible fragmentation pattern (mass spectrum) for the derivatized molecule, which serves as a "fingerprint" for its identification. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for high-sensitivity quantification of the target analyte.
Table 3: Typical GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
The mass spectrum of the TMS-derivatized this compound (molecular weight 272.4 g/mol ) would be expected to show a characteristic molecular ion peak (M⁺) at m/z 272. Key fragment ions would provide structural confirmation.
Table 4: Predicted Mass Spectral Fragments for TMS-Derivatized this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Significance |
|---|---|---|
| 272 | [M]⁺ | Molecular Ion |
| 257 | [M - CH₃]⁺ | Loss of a methyl group from the TMS or isopropyl group |
| 229 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for a TMS derivative |
Applications of 2 Isopropylsulfonyl Phenol in Chemical Transformations and Materials Science
Role as a Synthetic Intermediate in Organic Synthesis
In the realm of organic synthesis, 2-(isopropylsulfonyl)phenol serves as a crucial intermediate, providing a scaffold for the construction of more elaborate chemical architectures. Its bifunctional nature allows for a variety of chemical modifications at both the hydroxyl and the sulfonyl groups, as well as on the aromatic ring itself.
Building Block for Complex Aromatic Systems
Aromatic compounds are fundamental to many areas of chemistry, from pharmaceuticals to materials. nih.gov The synthesis of complex aromatic systems often relies on the strategic use of functionalized building blocks that can be elaborated through various coupling reactions. nih.gov Phenol (B47542) derivatives, in general, are recognized as important synthons for further functionalization in organic synthesis. researchgate.net They can serve as precursors to a wide array of substituted aromatic compounds. acs.org
This compound, with its reactive hydroxyl group and the potential for modification of the sulfonyl group, can be envisioned as a valuable starting material for the construction of polysubstituted aromatic rings. The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, which can then participate in a range of cross-coupling reactions. researchgate.netacs.org The presence of the isopropylsulfonyl group can influence the regioselectivity of these reactions, directing incoming groups to specific positions on the aromatic ring.
Precursor for Advanced Sulfonyl-Containing Compounds
Sulfonyl-containing compounds are a significant class of molecules with diverse applications. Arylsulfonates, which can be synthesized from phenol derivatives, are known for their utility as electrophilic partners in various carbon-carbon bond-forming reactions, including Suzuki, Sonogashira, and Negishi cross-coupling reactions. researchgate.net The synthesis of arylsulfonates from phenols and sulfonyl chlorides is a facile process. researchgate.net
Furthermore, the sulfonyl group itself can be a target for chemical modification. For instance, sulfated derivatives of phenolic compounds can be synthesized both chemoenzymatically and chemically. nih.gov While the direct sulfation of this compound is not explicitly detailed in the provided results, the general methodologies for sulfating phenolic acids using reagents like SO3·pyridine (B92270) complexes suggest potential pathways for its derivatization. nih.gov
Utilization in Catalyst Development and Ligand Design
The field of catalysis heavily relies on the design and synthesis of ligands that can modulate the activity and selectivity of metal catalysts. Phenol derivatives have emerged as a versatile class of ligands for a variety of metal-catalyzed reactions.
Phenol Derivatives as Ligands in Metal-Catalyzed Reactions
Phenolic compounds can act as ligands in various transition-metal-catalyzed reactions. beilstein-journals.org The hydroxyl group can coordinate to a metal center, and the electronic properties of the aromatic ring, influenced by its substituents, can fine-tune the catalytic activity. For instance, phenol derivatives have been used as "pseudo-halides" in photoredox/nickel dual catalysis for cross-coupling reactions. acs.org The transformation of the phenolic hydroxyl group into a sulfonate ester can create a good leaving group, facilitating cross-coupling with alkyl nucleophiles. acs.org Various ligands, including those derived from phenols, have been employed in copper-catalyzed hydroxylation of aryl halides. beilstein-journals.org
Influence of Isopropylsulfonyl Moiety on Catalytic Performance
The isopropylsulfonyl group in this compound would be expected to exert a significant electronic influence on the phenolic ring. As an electron-withdrawing group, it would decrease the electron density of the aromatic ring and increase the acidity of the phenolic proton. This modification of the electronic properties of the phenol can have a profound impact on its behavior as a ligand.
When incorporated into a ligand structure, the isopropylsulfonyl group can affect the Lewis acidity of the coordinated metal center, which in turn can influence the rates and selectivities of catalytic reactions. While specific studies detailing the catalytic performance of ligands derived directly from this compound were not found, the general principles of ligand design suggest that the electronic nature of the sulfonyl group would be a key parameter in tuning catalytic outcomes.
Contribution to Polymer and Material Science
Phenolic compounds have a long history of use in the development of polymers and materials, most notably in the form of phenol-formaldehyde resins. wikipedia.orgmgcub.ac.in These resins are known for their thermal stability, chemical resistance, and adhesive properties. ontosight.ai
While the direct use of this compound in the synthesis of specific polymers is not explicitly documented in the provided search results, its structure suggests potential applications. The hydroxyl group allows for its incorporation into phenolic resin structures through reaction with aldehydes like formaldehyde. wikipedia.org The presence of the bulky and polar isopropylsulfonyl group could impart unique solubility, thermal, and mechanical properties to the resulting polymer. For instance, it might enhance thermal stability or alter the material's interaction with other substances.
Integration into Novel Resin Formulations
Phenolic compounds are fundamental building blocks for a class of synthetic polymers known as phenolic resins, which are widely used as adhesives, coatings, and molding compounds. These thermosetting resins are typically formed through the reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde. The reaction proceeds via electrophilic substitution on the aromatic ring, followed by condensation reactions that lead to a highly cross-linked, three-dimensional network. This network structure is responsible for the characteristic properties of phenolic resins, including high thermal stability, chemical resistance, and dimensional stability.
The incorporation of this compound into a phenolic resin formulation would introduce the isopropylsulfonyl group into the polymer backbone. This could have several potential effects on the resulting resin:
Modified Reactivity: The electron-withdrawing nature of the sulfonyl group would likely decrease the reactivity of the phenolic ring towards electrophilic substitution, potentially requiring altered reaction conditions (e.g., stronger catalysts or higher temperatures) for resin synthesis.
Enhanced Thermal Stability: The sulfonyl group is known to impart thermal stability to polymers. Its presence in the resin matrix could lead to materials with higher decomposition temperatures and improved performance in high-temperature applications.
Precursor for Advanced Monomers in Polymerization
The phenolic hydroxyl group of this compound can be chemically modified to create a variety of monomers suitable for different types of polymerization. For instance, it could be converted into a vinyl ether or an allyl ether, which could then undergo radical or cationic polymerization.
Furthermore, this compound could serve as a key building block in the synthesis of more complex monomers for high-performance polymers. A notable example is its potential use in the synthesis of poly(aryl ether sulfone)s (PAES). PAES are a class of engineering thermoplastics known for their excellent thermal and oxidative stability, high strength and stiffness, and good chemical resistance.
The synthesis of PAES typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. In this context, this compound could be envisioned as a comonomer, where its hydroxyl group participates in the ether linkage formation. The resulting polymer would have pendant isopropylsulfonyl groups, which could influence its properties in several ways:
Solubility and Processability: The presence of the sulfonyl groups could enhance the solubility of the polymer in common organic solvents, facilitating its processing into films, fibers, and other forms.
Gas Permeability: The introduction of bulky side groups like isopropylsulfonyl can disrupt chain packing, leading to increased free volume and potentially higher gas permeability, which is a desirable property for membrane applications.
Modified Glass Transition Temperature (Tg): The bulky nature of the isopropylsulfonyl group would likely increase the glass transition temperature of the polymer, leading to improved dimensional stability at elevated temperatures.
Modifiers for Material Properties (e.g., optical, thermal)
The incorporation of this compound, either as a comonomer or as an additive, has the potential to significantly modify the properties of various materials.
Optical Properties: The sulfonyl group can influence the refractive index of a polymer. While specific data for this compound is not available, the introduction of sulfur-containing groups is a known strategy for increasing the refractive index of polymers. This is a desirable characteristic for applications in optical lenses, light-emitting diodes (LEDs), and other optical components.
Thermal Properties: As previously mentioned, the sulfonyl group is associated with enhanced thermal stability. Polymers containing this functional group often exhibit higher decomposition temperatures and improved resistance to thermal degradation. The bulky isopropyl group could also contribute to a higher glass transition temperature by restricting chain mobility.
The following table summarizes the potential effects of incorporating this compound on material properties, based on the known characteristics of its functional groups.
| Property | Potential Effect of this compound Incorporation | Rationale |
| Thermal Stability | Increased | The inherent stability of the sulfonyl group. |
| Glass Transition Temperature (Tg) | Increased | Restricted chain mobility due to the bulky isopropylsulfonyl group. |
| Refractive Index | Increased | Contribution of the sulfur atom to the overall polarizability. |
| Polarity | Increased | The polar nature of the sulfonyl group. |
| Solubility | Potentially Modified | Increased polarity may enhance solubility in polar solvents. |
Structure Property Relationships of 2 Isopropylsulfonyl Phenol Derivatives in Non Biological Contexts
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of 2-(isopropylsulfonyl)phenol in chemical transformations are profoundly influenced by the electronic and steric nature of the isopropylsulfonyl group. These factors can be quantitatively assessed through linear free-energy relationships like the Hammett and Taft equations, providing a framework for predicting and understanding chemical behavior.
Electronic and Steric Contributions of the Isopropylsulfonyl Group
The isopropylsulfonyl group (-SO₂CH(CH₃)₂) is a strongly electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state, which inductively pull electron density away from the aromatic ring. saskoer.ca This electron withdrawal has several significant consequences for the reactivity of the phenol (B47542).
Firstly, it increases the acidity of the phenolic proton. The electron-withdrawing nature of the sulfonyl group stabilizes the resulting phenoxide ion by delocalizing the negative charge, making the proton more readily abstracted. utexas.edu Secondly, it deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) reactions. saskoer.ca The reduced electron density on the ring makes it less nucleophilic and therefore less reactive towards electrophiles. saskoer.ca The sulfonyl group is a meta-director in SEAr reactions, as the deactivation is most pronounced at the ortho and para positions. saskoer.ca
In contrast, the electron-withdrawing sulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the ortho or para position. nih.gov The sulfonyl group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution. nih.gov
Hammett and Taft Analyses in Reaction Kinetics
The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the rates and equilibria of reactions involving meta- and para-substituted benzene (B151609) derivatives. wikipedia.org It is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the substituent and its position (meta or para). wikipedia.org
log(k/k₀) = ρσ + δEs
Here, ρ* and σ* are the polar reaction and substituent constants, respectively, while δ and Es are the steric reaction and substituent constants. numberanalytics.com The Es value quantifies the steric bulk of a substituent, with more negative values indicating greater steric hindrance. slideshare.net For the isopropyl group, the Es value is more negative than that for a methyl group, reflecting its larger size. researchgate.net In the context of this compound, the Taft analysis would be crucial in understanding reactions at the phenolic hydroxyl group or the ortho position, where both electronic and steric effects of the isopropylsulfonyl group are at play.
| Substituent Group | Hammett σp | Taft Es |
| -H | 0.00 | +1.24 |
| -CH₃ | -0.17 | 0.00 |
| -CH(CH₃)₂ | -0.15 | -0.47 |
| -C(CH₃)₃ | -0.20 | -1.54 |
| -SO₂CH₃ | +0.72 | -0.99 |
| -NO₂ | +0.78 | - |
Note: This table presents approximate values from various sources for comparative purposes. The specific value for the isopropylsulfonyl group is not listed but can be inferred to have a strongly positive σp and a significant negative Es.
Correlation of Molecular Structure with Material Performance
The chemical structure of this compound derivatives is a key determinant of the properties of polymers and other materials synthesized from them. The presence of the sulfonyl group and the phenolic hydroxyl group allows for their incorporation into various polymer backbones, influencing polymerization characteristics and the final material's performance.
Impact on Polymerization Characteristics
This compound can be utilized as a monomer in the synthesis of high-performance polymers such as poly(arylene ether sulfone)s (PAES). lsu.edumdpi.com These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation. researchgate.netrsc.org In this process, the phenoxide, generated by deprotonation of the phenolic hydroxyl group, acts as a nucleophile, displacing a halide from an activated aromatic ring. nih.gov
The electron-withdrawing nature of the sulfonyl group in a dihalodiaryl sulfone monomer activates the halide leaving groups towards nucleophilic attack. nih.gov Conversely, when this compound is used as the bisphenol monomer, the electron-withdrawing isopropylsulfonyl group deactivates the phenoxide nucleophile, potentially slowing down the polymerization rate compared to less substituted phenols. However, the resulting polymer will have a high density of sulfonyl groups, which can be desirable for specific properties.
The steric bulk of the ortho-isopropylsulfonyl group can also influence the polymerization process. It may hinder the approach of the phenoxide to the reaction center, potentially affecting the polymer's molecular weight and microstructure. The incorporation of bulky side groups can also impact the polymer's solubility and processability.
Relationship to Thermal Stability and Mechanical Properties of Derived Materials
The incorporation of sulfonyl groups into a polymer backbone generally enhances its thermal stability. mdpi.com The strong C-S and S=O bonds are resistant to thermal degradation. Poly(arylene ether sulfone)s are known for their high glass transition temperatures (Tg), excellent thermal and oxidative stability, and good mechanical properties. mdpi.comrsc.org
The presence of the isopropylsulfonyl group in polymers derived from this compound is expected to contribute to these desirable properties. The rigid sulfonyl group restricts segmental motion of the polymer chains, leading to a high Tg. Materials with high Tg values retain their mechanical integrity at elevated temperatures.
The mechanical properties, such as tensile strength and modulus, of polymers are also influenced by the molecular structure. The strong intermolecular forces associated with the polar sulfonyl groups can lead to high strength and stiffness. nih.gov However, the introduction of bulky side groups like the isopropyl group can sometimes disrupt chain packing, potentially leading to a decrease in some mechanical properties compared to polymers with more linear structures. Blending with other polymers is a common strategy to achieve a balance of desired thermal and mechanical properties. nih.gov
| Polymer Property | Influence of Sulfonyl Group | Influence of Isopropyl Group |
| Glass Transition Temperature (Tg) | Increases (due to chain rigidity) | May slightly decrease if it disrupts packing |
| Thermal Stability | Increases (strong C-S and S=O bonds) | Minimal direct effect |
| Tensile Strength | Increases (strong intermolecular forces) | May decrease if it hinders chain packing |
| Solubility | Can improve solubility in certain solvents | Generally increases solubility |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Non-Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their activities or properties. nih.govnih.gov While extensively used in drug discovery, these methods are increasingly applied in materials science to predict the properties of polymers and other materials, thereby guiding the design of new materials with desired characteristics. nih.govresearchgate.net
For non-biological outcomes, QSPR models can be developed to predict properties such as glass transition temperature, thermal stability, mechanical strength, and dielectric constant of polymers derived from this compound and its analogues. nih.govresearchgate.net These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and the experimentally measured property. frontiersin.org
The molecular descriptors used in QSPR studies can be categorized into several types:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume. frontiersin.org
Electronic descriptors: Quantifying the electronic properties, such as dipole moment and orbital energies.
Physicochemical descriptors: Such as logP (partition coefficient), which relates to hydrophobicity.
In the context of polymers containing this compound units, descriptors related to the size and polarity of the isopropylsulfonyl group would be critical. For example, QSPR models could reveal a correlation between the number of sulfonyl groups per repeating unit and the thermal stability of the polymer. Similarly, descriptors for steric bulk could be correlated with the polymer's processability or mechanical flexibility. The development of robust QSPR models can accelerate the discovery of new materials by allowing for the virtual screening of a large number of potential structures before committing to their synthesis and characterization. researchgate.net
Environmental Behavior and Transformation Pathways of 2 Isopropylsulfonyl Phenol
Biotransformation and Biodegradation Studies in Model Systems
Identification of Transformation Products
General information on the degradation of phenolic compounds is available but does not provide the specific data required to accurately describe the behavior of 2-(Isopropylsulfonyl)phenol. To maintain scientific accuracy and adhere to the strict constraints of the request, no article can be generated at this time. Further experimental research on this compound is needed to address the topics outlined.
Emerging Research Fronts and Unresolved Challenges in the Study of 2 Isopropylsulfonyl Phenol
Exploration of New Synthetic Paradigms
The development of novel and efficient synthetic routes to 2-(isopropylsulfonyl)phenol is a fundamental challenge. Current methodologies likely rely on classical electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, which may have limitations in terms of regioselectivity, yield, and environmental impact. Future research is poised to explore more advanced and sustainable synthetic strategies.
One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, the direct C-H functionalization of phenol (B47542) with an isopropylsulfonyl-containing coupling partner would represent a highly atom-economical approach. Another area of exploration could be the development of electrochemical methods for the sulfonylation of phenols, which can offer a reagent-free and sustainable alternative to traditional methods. researchgate.net
A comparative analysis of potential synthetic routes is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Classical Electrophilic Aromatic Substitution | Well-established methodology. | Poor regioselectivity, harsh reaction conditions, generation of waste. |
| Nucleophilic Aromatic Substitution | Can provide good regioselectivity with appropriate starting materials. | Requires activated aromatic systems, limited substrate scope. |
| Transition-Metal-Catalyzed C-H Functionalization | High atom economy, potential for high regioselectivity. | Catalyst development, optimization of reaction conditions, functional group tolerance. |
| Electrochemical Synthesis | Reagent-free, sustainable, potential for high efficiency. researchgate.net | Scalability, control of selectivity, understanding of reaction mechanisms. |
| Flow Chemistry Synthesis | Improved safety, enhanced reaction control, potential for automation. | Initial setup costs, optimization of flow parameters. |
Advanced Mechanistic Insights via In Situ Techniques
A significant challenge in optimizing the synthesis and applications of this compound is the lack of a deep understanding of the reaction mechanisms involved. Modern in situ spectroscopic techniques offer a powerful toolkit to probe these mechanisms in real-time, providing invaluable data on reaction intermediates, transition states, and kinetics. acs.orgnih.gov
Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction progresses. youtube.comyoutube.comnumberanalytics.comyoutube.com Raman spectroscopy is another powerful tool for studying reaction mechanisms, particularly for identifying vibrational modes of key species. youtube.comrsc.orgacs.org By applying these techniques, researchers can gain a detailed picture of the reaction landscape, enabling the rational design of more efficient and selective processes. For instance, in situ studies could elucidate the role of catalysts, solvents, and additives in directing the regioselectivity of the sulfonation of phenol. nih.gov
The following table outlines the potential application of various in situ techniques:
| In Situ Technique | Information Gained | Potential Application to this compound Research |
| NMR Spectroscopy | Structural information on intermediates, reaction kinetics. numberanalytics.com | Elucidating the mechanism of C-H functionalization or electrophilic substitution. |
| IR Spectroscopy | Identification of functional groups, monitoring of reaction progress. numberanalytics.com | Tracking the formation of the sulfonyl group and disappearance of starting materials. |
| Raman Spectroscopy | Vibrational modes of molecules, identification of intermediates and catalyst states. acs.orgrsc.orgacs.org | Studying the interaction of reactants with a catalyst surface in heterogeneous catalysis. |
| Mass Spectrometry | Identification of transient species and reaction byproducts. | Detecting short-lived intermediates in complex reaction mixtures. |
Development of Highly Selective and Sustainable Applications
The potential applications of this compound are largely unexplored, but its structure suggests possibilities in several areas. The phenolic hydroxyl group and the sulfonyl group are both known to impart interesting biological and material properties. rsc.orgnih.govnih.gov A key challenge will be to develop applications that are not only effective but also highly selective and sustainable.
In the realm of medicinal chemistry, the sulfonylphenol motif is present in some bioactive molecules. nih.govnih.gov Research could focus on evaluating the biological activity of this compound and its derivatives as potential therapeutic agents. nih.gov Another promising area is in the development of functional materials. Phenolic compounds are used in the production of polymers and resins, and the introduction of a sulfonyl group could modify the properties of these materials, leading to new applications. nih.gov
The principles of green chemistry should guide the development of these applications. nih.govnih.govresearchgate.netmdpi.com This includes using renewable feedstocks, designing biodegradable products, and minimizing waste generation. For example, exploring the use of this compound as a building block for bio-based polymers or as a green antioxidant in material applications would align with these principles. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of AI and ML could follow a workflow like the one described below:
| Stage | AI/ML Application | Expected Outcome |
| Synthesis Design | Retrosynthesis prediction algorithms. nih.govoncodesign-services.com | Identification of novel and efficient synthetic routes. |
| Property Prediction | QSAR and other predictive models. | Estimation of physicochemical properties, biological activity, and toxicity. |
| Application Discovery | Virtual screening and target identification. noahchemicals.com | Prioritization of this compound derivatives for specific applications. |
| Process Optimization | Design of experiments (DoE) and automated reaction platforms. nih.gov | Optimization of reaction conditions for improved yield and selectivity. |
Interdisciplinary Research Opportunities in Advanced Materials Science
The unique combination of a phenolic ring and an isopropylsulfonyl group in this compound opens up exciting opportunities for interdisciplinary research in materials science. chemscene.com The hydrogen-bonding capability of the phenol group, coupled with the polar nature of the sulfone, could lead to the development of materials with novel properties.
Potential areas of investigation include the incorporation of this compound as a monomer or additive in polymers to enhance thermal stability, flame retardancy, or adhesion properties. Its structure could also be leveraged in the design of functional organic materials for electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). Furthermore, the compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs), potentially leading to new materials for gas storage, separation, or catalysis.
Collaborations between organic chemists, polymer scientists, and materials engineers will be crucial to unlocking the full potential of this compound in this domain.
Concluding Remarks on the Academic Research Trajectory of 2 Isopropylsulfonyl Phenol
Summary of Key Research Findings and Contributions
Detailed academic research specifically focused on the synthesis, properties, and applications of 2-(isopropylsulfonyl)phenol is notably limited in publicly accessible scientific literature. While the compound is cataloged and available from chemical suppliers, extensive studies detailing its unique research findings and significant contributions to chemical science are not readily found.
The available information primarily consists of basic chemical data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 29725-22-2 chemshuttle.com |
| Molecular Formula | C9H12O3S chemshuttle.com |
| Molecular Weight | 200.259 g/mol chemshuttle.com |
| Purity (Typical) | 95% chemshuttle.com |
| Storage Temperature | 2-8 °C chemshuttle.com |
This table contains interactive data. Users can sort and filter the information.
Research on related compounds, such as sulfonylphenol derivatives in general, indicates a growing interest in their synthesis and potential applications. For instance, facile electrochemical strategies have been developed for the synthesis of various sulfonylphenol derivatives. These methods are highlighted for being metal- and oxidant-free, and applicable to a range of aromatic, heteroaromatic, and aliphatic reagents, often resulting in moderate to high yields of the corresponding sulfonylated products.
Furthermore, the broader class of phenolic compounds is extensively studied for its diverse biological activities and applications in pharmaceuticals and healthcare. Phenolic compounds are recognized for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. However, specific studies linking these properties directly to this compound are not prominent in the current body of scientific literature.
Outlook on Future Directions and Potential Impact in Chemical Science
Given the limited specific research on this compound, its future research directions and potential impact can be extrapolated from the broader context of sulfonylphenol and phenolic compound research.
Potential Areas for Future Investigation:
Novel Synthetic Methodologies: While general methods for synthesizing sulfonylphenol derivatives exist, research could focus on developing more efficient, selective, and environmentally friendly synthetic routes specifically for this compound.
Biological Activity Screening: A significant future direction would be to investigate the biological properties of this compound. Drawing from the known bioactivities of other phenolic and sulfonyl-containing compounds, it could be screened for potential applications in areas such as:
Antimicrobial and Antifungal Agents: Phenolic compounds are known for their antimicrobial properties.
Enzyme Inhibition: The sulfonyl group is a key feature in many enzyme inhibitors.
Antioxidant and Anti-inflammatory Activity: These are characteristic properties of many phenolic compounds.
Materials Science: Phenolic resins are a major application of phenols. Future research could explore the incorporation of the isopropylsulfonyl group to modify the properties of these polymers, potentially enhancing thermal stability, flame retardancy, or other material characteristics.
Agrochemicals: Many compounds containing sulfonyl and phenol (B47542) moieties are used as herbicides and pesticides. Investigating the potential of this compound in this sector could be a viable research avenue.
The potential impact of this compound on chemical science will be contingent on the findings of such future research. Should it exhibit significant biological activity or unique material properties, it could become a valuable compound in medicinal chemistry, materials science, or agrochemistry. However, without dedicated studies, its role and contributions remain speculative. The development of a robust body of research is a prerequisite for this compound to make a discernible impact on the field.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Isopropylsulfonyl)phenol, and what key reaction conditions are required?
- Methodological Answer : A common synthesis involves coupling 2-(isopropylsulfonyl)aniline with halogenated pyrimidines. For example, sodium hydride in DMF at 0°C facilitates deprotonation of the aniline, enabling nucleophilic substitution with 2,4,5-trichloropyrimidine. Reaction optimization includes maintaining anhydrous conditions and slow warming to room temperature to achieve ~72% yield . Key steps:
- Reagent : NaH (2 eq) in DMF.
- Temperature : 0°C → RT.
- Work-up : Quench with ice/water, filter precipitate.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d6 solvent) identifies sulfonyl and aromatic protons. For derivatives, shifts at δ 8.5–9.8 ppm confirm pyrimidine NH coupling .
- LC/MS : Electrospray ionization (ESI) in positive mode detects [M+H]+ ions (e.g., m/z 346.18 for intermediates) .
- Purity : Flash chromatography (silica gel, 0–10% MeOH in DCM) removes unreacted starting materials .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide formation; 2-butanol with trifluoroacetic acid (TFA) promotes amine-pyrimidine coupling at 80°C .
- Catalyst Screening : TFA (5 eq) enhances electrophilicity in SNAr reactions.
- Monitoring : Track intermediates via TLC (silica, UV detection) to minimize side products.
- Example : Optimizing stoichiometry (1:1.05 aniline:pyrimidine) improved yields from 65% to 86% in a derivative synthesis .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies (e.g., 0.1N HCl, 40°C) with HPLC monitoring.
- Protective Groups : Introduce tert-butyl or acetyl groups to shield reactive phenolic OH during synthesis .
- Storage : Store under nitrogen at –20°C in amber vials to prevent photolysis .
Q. How can structure-activity relationship (SAR) studies be designed for this compound-based kinase inhibitors?
- Methodological Answer :
- Core Modifications : Vary substituents on the phenol ring (e.g., methoxy, nitro) to assess steric/electronic effects on kinase binding .
- Biological Assays : Test inhibitory activity against ALK or EGFR mutants (e.g., T790M) using cell-based assays (IC50 measurements) .
- Computational Modeling : Perform docking studies (AutoDock Vina) with kinase crystal structures (PDB: 2XP2) to predict binding modes .
Q. What computational tools predict the physicochemical properties of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
